p-Isopropoxydiphenylamine
Overview
Description
p-Isopropoxydiphenylamine: is an organic compound with the chemical formula C15H17NO . It is characterized by the presence of an isopropoxy group attached to a diphenylamine structure. This compound is typically found in the form of dark gray flakes or a flaky black solid . It is insoluble in water and has a variety of applications in different fields.
Scientific Research Applications
p-Isopropoxydiphenylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its potential effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties.
Industry: It is used as an antioxidant in rubber and other materials to prevent degradation.
Safety and Hazards
When heated to decomposition, p-Isopropoxydiphenylamine emits toxic fumes of nitrogen oxides . It should be stored in a tightly closed container under an inert atmosphere, and at refrigerated temperatures . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Isopropoxydiphenylamine generally involves the reaction of diphenylamine with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to facilitate the formation of the isopropoxy group on the diphenylamine structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: p-Isopropoxydiphenylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted diphenylamine derivatives .
Mechanism of Action
The mechanism by which p-Isopropoxydiphenylamine exerts its effects involves its interaction with various molecular targets. It can act as an antioxidant by neutralizing free radicals, thereby preventing oxidative damage to cells and materials. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
4-Isopropoxydiphenylamine: This compound has a similar structure but differs in the position of the isopropoxy group.
Diphenylamine: Lacks the isopropoxy group but shares the diphenylamine core structure.
Uniqueness: p-Isopropoxydiphenylamine is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful as an antioxidant in various industrial applications .
Properties
IUPAC Name |
N-phenyl-4-propan-2-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(2)17-15-10-8-14(9-11-15)16-13-6-4-3-5-7-13/h3-12,16H,1-2H3 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVFFUKULYKOJR-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C15H17NO | |
Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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DSSTOX Substance ID |
DTXSID2020763 | |
Record name | 4-Isopropoxydiphenylamine | |
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Molecular Weight |
227.30 g/mol | |
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Physical Description |
P-isopropoxydiphenylamine appears as dark gray flakes or flaky black solid. (NTP, 1992), Dark gray solid; [HSDB] | |
Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ACETONE, BENZENE, GASOLINE, ETHYL ALCOHOL | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.10 | |
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Record name | 4-ISOPROPOXYDIPHENYLAMINE | |
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Color/Form |
DARK GRAY FLAKES | |
CAS No. |
101-73-5 | |
Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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Record name | 4-ISOPROPOXYDIPHENYLAMINE | |
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Record name | 4-ISOPROPOXYDIPHENYLAMINE | |
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Melting Point |
172 to 176 °F (NTP, 1992) | |
Record name | P-ISOPROPOXYDIPHENYLAMINE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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